N~2~-[4-(Trifluoromethyl)phenyl]-L-glutamine
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Overview
Description
N~2~-[4-(Trifluoromethyl)phenyl]-L-glutamine is an organic compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to an L-glutamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process involves the use of trifluoromethylating agents under specific reaction conditions to achieve the desired product.
Industrial Production Methods
Industrial production of N2-[4-(Trifluoromethyl)phenyl]-L-glutamine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as Friedel-Crafts acylation, nitration, and reduction .
Chemical Reactions Analysis
Types of Reactions
N~2~-[4-(Trifluoromethyl)phenyl]-L-glutamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, solvent, and catalysts play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted compounds.
Scientific Research Applications
N~2~-[4-(Trifluoromethyl)phenyl]-L-glutamine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N2-[4-(Trifluoromethyl)phenyl]-L-glutamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can influence the compound’s binding affinity and selectivity towards its targets, leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
4-(Trifluoromethyl)phenylamine: A related compound with a trifluoromethyl group attached to a phenyl ring.
N-(2-methylphenyl)-N’-[4-(trifluoromethyl)phenyl]urea: Another compound featuring a trifluoromethyl group and phenyl ring.
2-cyano-N-[4-(trifluoromethyl)phenyl]acetamide: A compound with a cyano group and trifluoromethyl-substituted phenyl ring.
Uniqueness
N~2~-[4-(Trifluoromethyl)phenyl]-L-glutamine is unique due to its combination of the trifluoromethyl group and L-glutamine moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
375387-41-0 |
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Molecular Formula |
C12H13F3N2O3 |
Molecular Weight |
290.24 g/mol |
IUPAC Name |
(2S)-5-amino-5-oxo-2-[4-(trifluoromethyl)anilino]pentanoic acid |
InChI |
InChI=1S/C12H13F3N2O3/c13-12(14,15)7-1-3-8(4-2-7)17-9(11(19)20)5-6-10(16)18/h1-4,9,17H,5-6H2,(H2,16,18)(H,19,20)/t9-/m0/s1 |
InChI Key |
MAQVCJQDNPBXAC-VIFPVBQESA-N |
Isomeric SMILES |
C1=CC(=CC=C1C(F)(F)F)N[C@@H](CCC(=O)N)C(=O)O |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)NC(CCC(=O)N)C(=O)O |
Origin of Product |
United States |
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